6-(Sec-butoxy)hexane-1-sulfonyl chloride
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Overview
Description
6-(Sec-butoxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. This compound is characterized by the presence of a sec-butoxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Sec-butoxy)hexane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the chlorosulfonation of the corresponding alcohol or alkyl halide. For instance, the reaction of 6-(sec-butoxy)hexanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can yield the desired sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents. These methods are preferred due to their efficiency and scalability. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-(Sec-butoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfinyl or sulfonyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
6-(Sec-butoxy)hexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 6-(Sec-butoxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 6-(Butoxy)hexane-1-sulfonyl chloride
- 6-(Tert-butoxy)hexane-1-sulfonyl chloride
- 6-(Isobutoxy)hexane-1-sulfonyl chloride
Uniqueness
6-(Sec-butoxy)hexane-1-sulfonyl chloride is unique due to the presence of the sec-butoxy group, which imparts distinct steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H21ClO3S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
6-butan-2-yloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-3-10(2)14-8-6-4-5-7-9-15(11,12)13/h10H,3-9H2,1-2H3 |
InChI Key |
OVJWWFCFUGKWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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